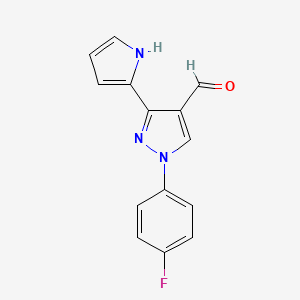

1-(4-Fluorophenyl)-3-(2H-pyrrol-2-ylidene)-2,3-dihydro-1H-pyrazole-4-carbaldehyde

説明

1-(4-Fluorophenyl)-3-(2H-pyrrol-2-ylidene)-2,3-dihydro-1H-pyrazole-4-carbaldehyde is a fluorinated pyrazole derivative characterized by a pyrazole core substituted with a 4-fluorophenyl group at position 1 and a pyrrol-2-ylidene moiety at position 2. The carbaldehyde group at position 4 enhances its reactivity, making it a versatile intermediate for synthesizing bioactive heterocyclic compounds. Structural confirmation of such compounds is often achieved through X-ray crystallography, as demonstrated for related N-substituted pyrazolines .

特性

CAS番号 |

922494-75-5 |

|---|---|

分子式 |

C14H10FN3O |

分子量 |

255.25 g/mol |

IUPAC名 |

1-(4-fluorophenyl)-3-(1H-pyrrol-2-yl)pyrazole-4-carbaldehyde |

InChI |

InChI=1S/C14H10FN3O/c15-11-3-5-12(6-4-11)18-8-10(9-19)14(17-18)13-2-1-7-16-13/h1-9,16H |

InChIキー |

FHTLVSZERPHHRQ-UHFFFAOYSA-N |

正規SMILES |

C1=CNC(=C1)C2=NN(C=C2C=O)C3=CC=C(C=C3)F |

製品の起源 |

United States |

準備方法

Synthesis of Chalcone Intermediate

A common initial step involves the preparation of a chalcone intermediate by aldol condensation between a pyrrolyl acetophenone derivative and a 4-fluorobenzaldehyde.

- Procedure:

An alcoholic solution of pyrrolyl acetophenone (1 equiv) is mixed with 4-fluorobenzaldehyde (1 equiv) and 40% sodium hydroxide solution under stirring at room temperature for 24–30 hours. The reaction mixture is then poured onto crushed ice and acidified with hydrochloric acid to precipitate the chalcone. The solid is filtered, washed, dried, and purified by column chromatography using ethyl acetate/petroleum ether (6:4) as eluent. - Yield: Typically high, around 80–90% depending on conditions.

- Reference: This method is adapted from procedures reported for similar pyrrolyl pyrazoline carbaldehydes synthesis.

Cyclization to Form Pyrazoline Ring

The chalcone intermediate undergoes cyclization with hydrazine hydrate to form the pyrazoline ring.

- Procedure:

The chalcone (1 equiv) is refluxed with hydrazine hydrate (1 equiv) in the presence of formic acid for approximately 18 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the mixture is cooled, and the solid product is filtered, washed with cold ethanol, dried, and purified by silica gel chromatography (ethyl acetate/petroleum ether 6:4). - Yield: High yields reported, typically around 85%.

- Notes: Formic acid acts as a catalyst to facilitate cyclization.

- Reference: This cyclization approach is well-documented in the synthesis of pyrazoline carbaldehydes with pyrrolyl substituents.

Formylation at the 4-Position of Pyrazoline

The aldehyde group at the 4-position of the pyrazoline ring is introduced via formylation reactions, commonly using the Vilsmeier-Haack reaction.

- Vilsmeier-Haack Reaction:

- Reagents: Phosphorus oxychloride (POCl3) and dimethylformamide (DMF) complex.

- Conditions: The pyrazoline compound is treated with POCl3/DMF at room temperature or heated (e.g., 95°C) for several hours (up to 16 h).

- Workup: The reaction mixture is neutralized with ice and saturated sodium carbonate solution, extracted with ethyl acetate, dried, and purified by silica gel chromatography.

- Yield: Moderate to good yields (35–70%) depending on substrate and conditions.

- Alternative Methods:

Oxidation of corresponding alcohols or other formylation reagents may be used but are less common for this specific compound. - Reference: The Vilsmeier-Haack reaction is a standard method for pyrazole and pyrazoline carbaldehyde synthesis.

Summary Table of Preparation Steps

Detailed Research Findings and Notes

The chalcone formation is a base-catalyzed aldol condensation that proceeds smoothly under mild conditions, yielding the α,β-unsaturated ketone intermediate essential for subsequent cyclization.

The cyclization with hydrazine hydrate is facilitated by acidic conditions (formic acid), which promote nucleophilic attack on the chalcone double bond, leading to pyrazoline ring closure with high regioselectivity.

The Vilsmeier-Haack reaction is the preferred method for formylation of pyrazole and pyrazoline rings due to its efficiency and mild conditions. The reaction mechanism involves formation of an iminium salt intermediate from POCl3 and DMF, which electrophilically attacks the pyrazoline ring at the 4-position.

Alternative formylation methods such as oxidation of alcohol precursors or use of other formylating agents are less commonly reported for this compound but may be explored depending on substrate availability and desired yields.

Purification is typically achieved by silica gel chromatography using ethyl acetate/petroleum ether mixtures, ensuring high purity of the final aldehyde product.

化学反応の分析

1-(4-Fluorophenyl)-3-(1H-pyrrol-2-yl)-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Condensation: The aldehyde group can participate in condensation reactions, such as the Knoevenagel condensation, to form carbon-carbon bonds with active methylene compounds.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures to ensure selective and efficient transformations. Major products formed from these reactions depend on the specific reagents and conditions used.

科学的研究の応用

1-(4-Fluorophenyl)-3-(1H-pyrrol-2-yl)-1H-pyrazole-4-carbaldehyde has a wide range of scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in combinatorial chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: It is investigated for its potential as a lead compound in drug discovery and development, particularly in the design of novel therapeutic agents.

Industry: The compound is used in the development of advanced materials, such as polymers and dyes, due to its unique structural features.

作用機序

The mechanism of action of 1-(4-fluorophenyl)-3-(1H-pyrrol-2-yl)-1H-pyrazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The fluorophenyl group can enhance binding affinity and selectivity, while the pyrazole and pyrrole rings can contribute to the overall pharmacophore, influencing the compound’s biological activity.

類似化合物との比較

Table 1: Structural Comparison of Pyrazole Derivatives

| Compound | Substituents (Position 3) | Dihedral Angle (°) | Key Structural Features |

|---|---|---|---|

| Target Compound | 2H-pyrrol-2-ylidene | Not Reported | Pyrrolidine moiety enhances π-stacking |

| 3-(4-Fluorophenyl)-5-phenyl-... (1) | Phenyl | 4.64 | Planar fluorophenyl group |

| 5-(4-Bromophenyl)-3-(4-FP)-... (2) | 4-Bromophenyl | 5.3 | Bromine increases steric bulk |

| Compound 4 | 1,2,3-Triazole | Not Reported | Isostructural with Cl substituent |

Substituent Effects on Bioactivity

Antioxidant Activity:

Pyrazole-4-carbaldehyde derivatives, such as 2,3-dihydro-1H-pyrazole-4-carbonitriles , exhibit antioxidant properties via DPPH radical scavenging. For example, derivatives with electron-withdrawing groups (e.g., halogens) show enhanced activity, with IC50 values ranging from 4.35 μM (cardamonin) to 70.79 μM (methoxy-substituted analogs) . The 4-fluorophenyl group in the target compound may similarly improve radical scavenging due to fluorine’s electronegativity, though direct data are unavailable.

Antimicrobial Activity:

Thiazole-pyrazole hybrids like 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (4) demonstrate broad-spectrum antimicrobial activity, with MIC values influenced by halogen type (Cl > Br) .

Table 2: Bioactivity Comparison of Pyrazole-Based Compounds

| Compound | Bioactivity (IC50/MIC) | Key Substituent Effects |

|---|---|---|

| Cardamonin (Chalcone analog) | IC50 = 4.35 μM | Ortho/para-OH groups enhance activity |

| 2j (Chalcone derivative) | IC50 = 4.703 μM | Br (ring A), F (ring B) |

| Compound 4 (Thiazole-pyrazole hybrid) | MIC = 12.5 μg/mL (E. coli) | Cl substituent improves potency |

Impact of Halogen and Heterocyclic Moieties

- Halogen Effects : Chloro and bromo substituents in isostructural compounds (4 and 5 ) minimally affect crystal packing but significantly alter bioactivity due to differences in electronegativity and steric bulk . Fluorine, being smaller and more electronegative, may improve solubility and target binding in the carbaldehyde derivative.

- Heterocyclic Moieties : Thiazole and triazole rings enhance antimicrobial activity by facilitating π-π stacking and hydrogen bonding . The pyrrol-2-ylidene group in the target compound could offer similar benefits while introducing conformational flexibility.

生物活性

1-(4-Fluorophenyl)-3-(2H-pyrrol-2-ylidene)-2,3-dihydro-1H-pyrazole-4-carbaldehyde is a pyrazole derivative that has attracted attention for its potential biological activities. This compound is notable for its unique structure, which includes a fluorophenyl group and a pyrrole moiety, both of which may influence its pharmacological properties.

The compound's chemical structure can be summarized as follows:

| Property | Value |

|---|---|

| CAS No. | 922494-75-5 |

| Molecular Formula | C14H10FN3O |

| Molecular Weight | 255.25 g/mol |

| IUPAC Name | 1-(4-fluorophenyl)-3-(1H-pyrrol-2-yl)pyrazole-4-carbaldehyde |

| Canonical SMILES | C1=CNC(=C1)C2=NN(C=C2C=O)C3=CC=C(C=C3)F |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrazole ring through the reaction of hydrazine with a diketone, followed by the introduction of the fluorophenyl group and the pyrrole ring via cyclization methods .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related pyrazole derivatives have shown promising results against various bacterial strains and fungi . The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways.

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives has been widely studied. Notably, some derivatives have demonstrated the ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 at concentrations comparable to established anti-inflammatory drugs like diclofenac . This suggests that this compound may also possess similar anti-inflammatory properties.

Anticancer Activity

The compound's structural characteristics may contribute to its anticancer activity. Pyrazole derivatives have been investigated for their ability to induce apoptosis in cancer cells and inhibit tumor growth. For example, certain pyrazoles have shown effectiveness in targeting specific cancer cell lines, leading to reduced proliferation rates . The presence of the fluorophenyl group is believed to enhance binding affinity to molecular targets involved in cancer progression.

The biological activity of this compound likely involves interaction with various molecular targets such as enzymes and receptors. The fluorophenyl group may enhance lipophilicity and stability, facilitating better cellular uptake and interaction with biological macromolecules .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds can provide insights into the biological activity variations based on substituent effects:

| Compound | Key Differences | Biological Activity |

|---|---|---|

| 1-(4-Chlorophenyl)-3-(1H-pyrrol-2-yl)pyrazole | Chlorine instead of fluorine | Varies; generally lower lipophilicity |

| 1-(4-Methylphenyl)-3-(1H-pyrrol-2-yl)pyrazole | Methyl group affects reactivity | Potentially altered activity |

| 1-(4-Nitrophenyl)-3-(1H-pyrrol-2-yl)pyrazole | Nitro group enhances electronic properties | Increased reactivity |

Case Studies

Recent studies have highlighted the biological activities of pyrazole derivatives:

- Anti-inflammatory Study : A series of pyrazole derivatives were synthesized and tested for their ability to inhibit TNF-α and IL-6. Compounds exhibited up to 85% inhibition at specific concentrations compared to standard drugs .

- Antimicrobial Evaluation : Derivatives were screened against multiple bacterial strains and fungi, showcasing significant antimicrobial activity at low concentrations .

- Anticancer Research : Pyrazole compounds were evaluated for their cytotoxic effects on various cancer cell lines, demonstrating promising results that warrant further investigation into their potential as therapeutic agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。